molecular formula C22H16ClN3O2 B7712204 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide

Cat. No. B7712204
M. Wt: 389.8 g/mol
InChI Key: FJUUBTOYIJPBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide, also known as CPOB, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications.

Mechanism of Action

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide exerts its effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide reduces inflammation and pain. 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. This inhibition of HDACs may contribute to 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide's anti-cancer effects.
Biochemical and Physiological Effects
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have anti-cancer effects in various cancer cell lines. 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the efficacy of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide in animal models of these diseases. Additionally, more research is needed to determine the optimal dosage and administration of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide for therapeutic use. Finally, further studies are needed to investigate the potential side effects of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide and its safety profile.
In conclusion, 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide is a chemical compound with potential therapeutic applications in various areas of research. Its mechanism of action is well understood, and it has been found to have anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide, including its potential use in treating neurodegenerative diseases.

Synthesis Methods

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide can be synthesized through a reaction between 2-chlorobenzoyl chloride and 3-amino-1,2,4-oxadiazole in the presence of triethylamine. The resulting product is then reacted with p-toluidine to yield 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide.

Scientific Research Applications

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide has been found to have potential therapeutic applications in various areas of research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c1-14-10-12-15(13-11-14)24-21(27)16-6-2-3-7-17(16)22-25-20(26-28-22)18-8-4-5-9-19(18)23/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUUBTOYIJPBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.